(1R,2R)-2-(3-methoxyphenoxy)cyclobutan-1-ol
Description
(1R,2R)-2-(3-Methoxyphenoxy)cyclobutan-1-ol is a chiral cyclobutanol derivative featuring a hydroxyl group at position 1 and a 3-methoxyphenoxy substituent at position 2 of the cyclobutane ring. Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol. The stereochemistry (1R,2R) imparts distinct conformational and reactivity profiles, making it relevant in medicinal chemistry and materials science. The compound’s synthesis likely involves stereoselective photocycloadditions or catalytic methods, as inferred from analogous cyclobutane derivatives .
Properties
IUPAC Name |
(1R,2R)-2-(3-methoxyphenoxy)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-8-3-2-4-9(7-8)14-11-6-5-10(11)12/h2-4,7,10-12H,5-6H2,1H3/t10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYWSOUKJYXICQ-GHMZBOCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2CCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)O[C@@H]2CC[C@H]2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(3-methoxyphenoxy)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the 3-Methoxyphenoxy Group: This step involves the reaction of the cyclobutane derivative with a 3-methoxyphenol under appropriate conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in (1R,2R)-2-(3-methoxyphenoxy)cyclobutan-1-ol can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
(1R,2R)-2-(3-methoxyphenoxy)cyclobutan-1-ol:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(3-methoxyphenoxy)cyclobutan-1-ol involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Substituent Variations
Cyclobutanol derivatives vary in substituents and ring systems, influencing their physicochemical properties and applications. Key comparisons include:
Analysis :
- Amino-substituted derivatives (e.g., ) exhibit higher polarity due to hydrogen bonding, contrasting with the ether-linked hydrophobicity of the target compound.
Stereochemical Considerations
Stereochemistry significantly impacts biological activity and crystallization behavior:
- (1R,2R) Configuration : Ensures spatial alignment of substituents, critical for enantioselective interactions. For example, (1R,3S)-3-phenylcyclohexan-1-ol shows how stereochemistry alters molecular recognition in chiral environments.
- Racemic vs. Enantiopure Forms : The racemic mixture of 2-(benzyloxy)cyclobutan-1-ol may exhibit different solubility and melting points compared to enantiopure forms like the target compound.
Physicochemical Properties
Key Insight: The target compound’s methoxyphenoxy group enhances lipid solubility, favoring membrane permeability in drug design, while amino derivatives (e.g., ) may exhibit better aqueous solubility.
Biological Activity
(1R,2R)-2-(3-methoxyphenoxy)cyclobutan-1-ol is a cyclobutane derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structural features, including a methoxy group at the 3-position of the phenyl ring and a cyclobutane framework. Understanding its biological activity is crucial for exploring its therapeutic potential and applications in medicinal chemistry.
The compound serves as a versatile building block in organic synthesis and has been investigated for its interactions with various biomolecules. Its mechanism of action likely involves binding to specific enzymes or receptors, thereby modulating biochemical pathways. However, detailed studies are still required to elucidate the exact molecular targets and pathways involved in its biological effects .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The presence of the methoxy group enhances the compound's ability to scavenge free radicals, potentially contributing to its antioxidant properties.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions.
- Antimicrobial Properties : The compound has shown activity against various pathogens, suggesting its potential as an antimicrobial agent.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- In vitro Studies : In a study assessing the compound's effects on RAW264.7 mouse macrophages, it was found to significantly inhibit nitric oxide production, with an IC50 value indicative of its potency . This suggests that the compound may modulate inflammatory responses.
- Cell Proliferation : Another investigation demonstrated that this compound stimulated cell proliferation in splenocytes and enhanced the cytotoxic activity of natural killer cells, indicating immunomodulatory effects .
- Comparative Analysis : When compared with similar compounds like (1R,2R)-2-(4-methoxyphenoxy)cyclobutan-1-ol, it was observed that the positioning of the methoxy group significantly influences biological activity. The 3-position methoxy substituent appears to confer distinct advantages in terms of potency and efficacy against specific cellular targets .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
